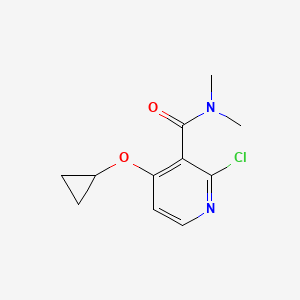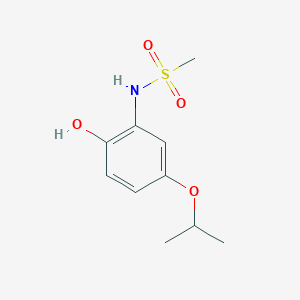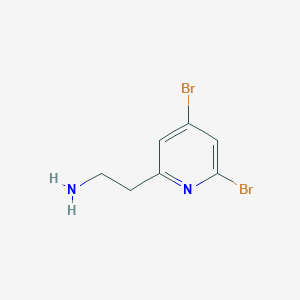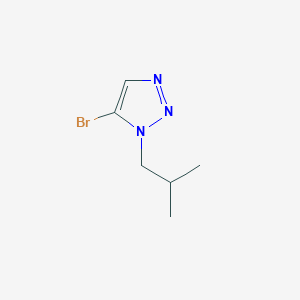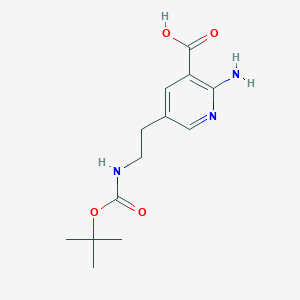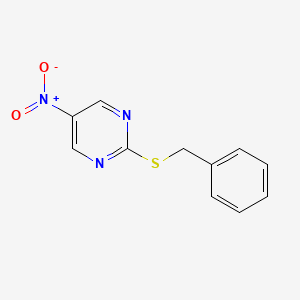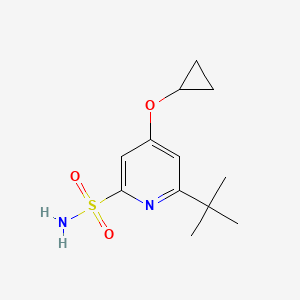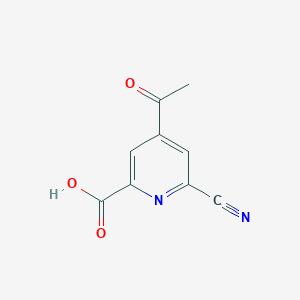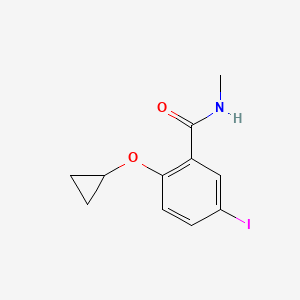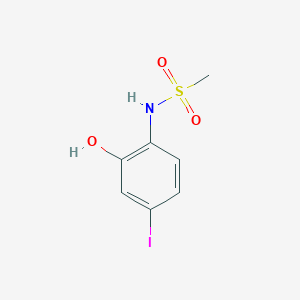
N-(2-Hydroxy-4-iodophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by sulfonamide formation. One common method includes:
Iodination: The phenolic compound is treated with iodine (I2) in the presence of a base such as sodium bicarbonate (NaHCO3) and water (H2O) at 0°C to room temperature.
Sulfonamide Formation: The iodinated phenol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like potassium carbonate (K2CO3) in acetonitrile at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of substituted sulfonamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use as an antibacterial and antifungal agent. It is also investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.
N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the iodine atom.
N-(2-Hydroxy-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8INO3S |
|---|---|
Poids moléculaire |
313.12 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 |
Clé InChI |
CGLBVBFTCHKRTO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C(C=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


